4-(2-Heptylpyrimidin-5-YL)benzonitrile
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Overview
Description
4-(2-Heptylpyrimidin-5-yl)benzonitrile is a chemical compound that belongs to the class of organic compounds known as benzonitriles. These compounds are characterized by the presence of a benzene ring bonded to a nitrile group. The compound’s structure includes a heptyl-substituted pyrimidine ring attached to a benzonitrile moiety, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Heptylpyrimidin-5-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-heptylpyrimidine with benzonitrile under specific conditions. The reaction typically requires a catalyst, such as a metal salt, and is carried out in an organic solvent like paraxylene. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-Heptylpyrimidin-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted benzonitriles. These products can be further utilized in various chemical and industrial applications .
Scientific Research Applications
4-(2-Heptylpyrimidin-5-yl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(2-Heptylpyrimidin-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-Heptylpyrimidin-5-yl)benzonitrile include other benzonitriles and pyrimidine derivatives, such as:
- Benzonitrile
- 2-Heptylpyrimidine
- 4-(2-Methylpyrimidin-5-yl)benzonitrile
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a heptyl-substituted pyrimidine ring and a benzonitrile moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
CAS No. |
65586-42-7 |
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Molecular Formula |
C18H21N3 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-(2-heptylpyrimidin-5-yl)benzonitrile |
InChI |
InChI=1S/C18H21N3/c1-2-3-4-5-6-7-18-20-13-17(14-21-18)16-10-8-15(12-19)9-11-16/h8-11,13-14H,2-7H2,1H3 |
InChI Key |
PXCOWIWCNFIWSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NC=C(C=N1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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